
Fludeoxyglucose F 18
概要
説明
イリノテカンは、主に転移性大腸癌および膵臓腺癌の治療に使用される化学療法薬です . これは、トポイソメラーゼI阻害剤であり、トポイソメラーゼI酵素の働きを妨げ、DNA損傷および細胞死を引き起こします . イリノテカンは、中国の木カンポテカ・アキュミナータから抽出された天然化合物であるカンポテシンの水溶性誘導体です .
製法
合成経路および反応条件
イリノテカンは、一連の化学反応を通じてカンポテシンから合成されます。 . 合成経路には通常以下が含まれます。
水酸化: カンポテシンは水酸化されて10-ヒドロキシカンポテシンを形成します。
工業生産方法
イリノテカンの工業生産には、効率と収率を最適化した同様の化学反応を用いた大規模合成が含まれます。 このプロセスには、最終製品の純度と効力を確保するための厳格な品質管理措置が含まれます .
作用機序
イリノテカンは、DNA複製および転写に不可欠な酵素であるトポイソメラーゼIを阻害することで効果を発揮します . イリノテカンは、トポイソメラーゼI-DNA複合体に結合することにより、DNAにおける一本鎖切断の再結合を阻止し、DNA損傷の蓄積を引き起こし、最終的には細胞死に至ります . 活性代謝物であるSN-38は、イリノテカン自体よりもはるかに強力であり、その抗腫瘍活性において重要な役割を果たしています .
類似の化合物との比較
イリノテカンは、しばしば他のトポイソメラーゼI阻害剤および化学療法薬と比較されます。
イリノテカンのユニークな特徴は、高度に強力な代謝物であるSN-38に変換されることであり、その抗腫瘍活性を大幅に強化します .
生化学分析
Biochemical Properties
Fludeoxyglucose F 18 is taken up by tissues that rely on glucose as an energy source . This uptake is a marker for the tissue uptake of glucose, which is closely correlated with certain types of tissue metabolism . In cancer cells, for example, the cells are generally characterized by enhanced glucose metabolism partially due to an increase in the activity of glucose transporters, an increased rate of phosphorylation activity, a reduction of phosphatase activity, or a dynamic alteration in the balance among all these processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. After being injected into a patient, it is rapidly distributed to all organs of the body . In cancer cells, this compound accumulates due to their enhanced glucose metabolism . This allows for the identification of regions of abnormal glucose metabolism associated with malignancy .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is taken up by the GLUT-1 glucose transporter and phosphorylated by hexokinase to FDG-6-phosphate . There is no further metabolism, and in most tissues there is negligible dephosphorylation . This allows this compound to be a marker for the tissue uptake of glucose .
Temporal Effects in Laboratory Settings
This compound is cleared from most tissues within 24 hours and can be eliminated from the body unchanged in the urine . Optimal PET imaging is generally achieved between 30 to 40 minutes after administration .
Metabolic Pathways
This compound is involved in the glycolysis metabolic pathway . After being taken up by the GLUT-1 glucose transporter, it is phosphorylated by hexokinase to FDG-6-phosphate .
Transport and Distribution
This compound is rapidly distributed to all organs of the body after intravenous administration . It is taken up by tissues that rely on glucose as an energy source .
準備方法
Synthetic Routes and Reaction Conditions
Irinotecan is synthesized from camptothecin through a series of chemical reactions. . The synthetic route typically includes:
Hydroxylation: Camptothecin is hydroxylated to form 10-hydroxycamptothecin.
Esterification: The hydroxyl group is esterified with a piperidine derivative to form irinotecan.
Industrial Production Methods
Industrial production of irinotecan involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .
化学反応の分析
イリノテカンは、いくつかの種類の化学反応を起こします。
加水分解: 生体内では、イリノテカンはカルボキシルエステラーゼによって加水分解されて活性代謝物であるSN-38を形成します.
酸化: イリノテカンは、シトクロムP450酵素、特にCYP3A4およびCYP3A5によって酸化されて不活性代謝物を形成することができます.
グルクロン酸抱合: SN-38はさらに、ウリジン二リン酸グルクロン酸転移酵素(UGT)酵素によるグルクロン酸抱合によって代謝されてSN-38Gを形成します.
科学研究への応用
イリノテカンは、幅広い科学研究への応用があります。
化学: トポイソメラーゼI阻害剤とそのDNAとの相互作用を研究するためのモデル化合物として使用されています.
生物学: イリノテカンは、癌細胞における薬物耐性機構やさまざまな酵素の薬物代謝における役割を調査するために使用されています.
科学的研究の応用
Irinotecan has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study topoisomerase I inhibitors and their interactions with DNA.
Medicine: It is a critical component of chemotherapy regimens for colorectal and pancreatic cancers.
類似化合物との比較
Irinotecan is often compared with other topoisomerase I inhibitors and chemotherapeutic agents:
Topotecan: Another topoisomerase I inhibitor used in the treatment of ovarian and small cell lung cancer.
Oxaliplatin: A platinum-based chemotherapeutic agent used in combination with irinotecan for the treatment of colorectal cancer.
Fluorouracil: Often used in combination with irinotecan in chemotherapy regimens.
Irinotecan’s unique feature is its conversion to the highly potent metabolite SN-38, which significantly enhances its antitumor activity .
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1/i7-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXUVYAZINUVJD-AHXZWLDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)[18F])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894178 | |
| Record name | Fludeoxyglucose F18 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105851-17-0 | |
| Record name | 2-Deoxy-2-(fluoro-18F)-α-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105851-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fludeoxyglucose F 18 [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105851170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fludeoxyglucose F18 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-D-FLUDEOXYGLUCOPYRANOSE F-18 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBT3GBX27W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


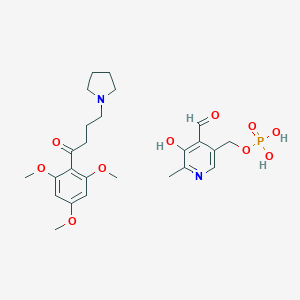
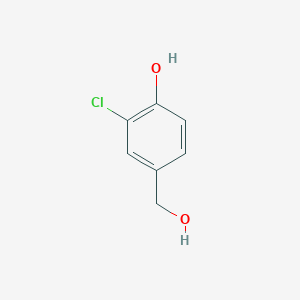

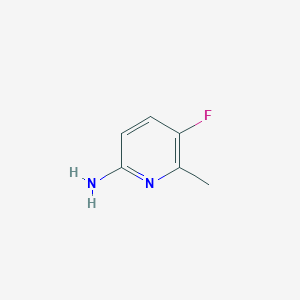

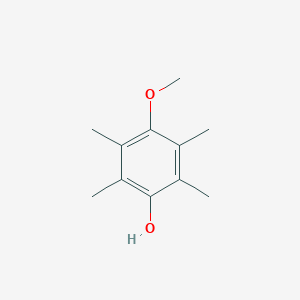
![9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8567.png)

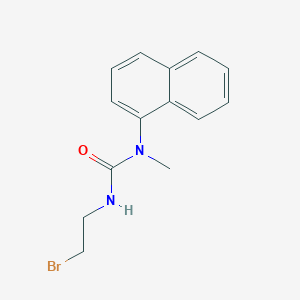
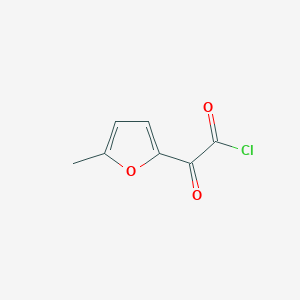

![N-[4-(cyanoacetyl)phenyl]methanesulfonamide](/img/structure/B8578.png)
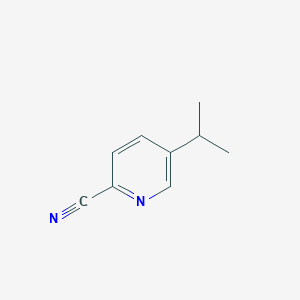
![2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol](/img/structure/B8582.png)
